4-(4-Hydroxybutylamino)butan-1-ol

Vue d'ensemble

Description

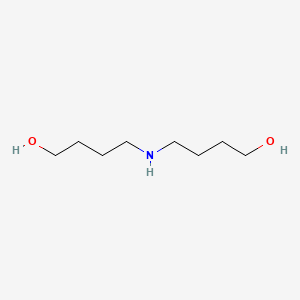

4,4'-Azanediylbis(butan-1-ol), also known as N,N-Bis(4-hydroxybutyl)amine, is a chemical compound with the molecular formula C8H19NO2 and a molecular weight of 161.24 g/mol . It is a colorless to pale yellow liquid with a characteristic odor similar to alcohols and amines . This compound is soluble in water and various organic solvents, making it versatile for different applications .

Applications De Recherche Scientifique

4,4'-Azanediylbis(butan-1-ol) has several scientific research applications:

Méthodes De Préparation

4,4'-Azanediylbis(butan-1-ol) can be synthesized through the ester exchange reaction between hexanediol and butylamine . The process involves heating hexanediol and butylamine, removing the water produced, and further purifying the product through distillation . This method is commonly used in industrial settings due to its efficiency and scalability .

Analyse Des Réactions Chimiques

4,4'-Azanediylbis(butan-1-ol) undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.

Reduction: It can be reduced to form primary or secondary amines.

Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts for substitution reactions.

Major Products: The major products depend on the type of reaction.

Mécanisme D'action

The mechanism of action of 4,4'-Azanediylbis(butan-1-ol) involves its interaction with molecular targets through its hydroxyl and amino groups. These functional groups enable the compound to participate in hydrogen bonding and other interactions, influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparaison Avec Des Composés Similaires

4,4'-Azanediylbis(butan-1-ol) can be compared with similar compounds such as:

4,4’-Iminodi(1-butanol): Similar in structure but with different reactivity and applications.

N,N-Bis(4-hydroxybutyl)amine: Another name for the same compound, highlighting its dual hydroxyl groups.

4,4’-Azanediylbis(butan-1-ol): A compound with similar functional groups but different molecular arrangement.

The uniqueness of 4,4'-Azanediylbis(butan-1-ol) lies in its specific combination of hydroxyl and amino groups, making it versatile for various chemical reactions and applications .

Activité Biologique

4,4'-Azanediylbis(butan-1-ol), also known as bis(3-aminopropyl)butan-1-ol, is a compound that has garnered attention for its potential biological activities. This article explores its interactions with biological macromolecules, antimicrobial properties, and possible applications in medicine and industry.

Chemical Structure and Properties

4,4'-Azanediylbis(butan-1-ol) is a symmetrical diamine with two butanol chains connected by an amine group. Its structure allows for various interactions with biological systems, particularly due to the presence of hydroxyl groups that can form hydrogen bonds.

Antimicrobial Properties

Research indicates that 4,4'-Azanediylbis(butan-1-ol) exhibits significant antimicrobial activity. It has been studied for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes.

Table 1: Antimicrobial Activity of 4,4'-Azanediylbis(butan-1-ol)

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Interaction with Biological Macromolecules

Studies have shown that 4,4'-Azanediylbis(butan-1-ol) interacts with DNA and proteins. These interactions can lead to alterations in the structure and function of these macromolecules, which is crucial in understanding its potential as an anticancer agent.

Case Study: DNA Binding Affinity

A study evaluated the binding affinity of 4,4'-Azanediylbis(butan-1-ol) to calf thymus DNA using spectroscopic methods. The results indicated a significant binding interaction, suggesting potential applications in cancer therapy where DNA targeting is essential.

The biological activity of 4,4'-Azanediylbis(butan-1-ol) can be attributed to its ability to form complexes with metal ions and other biomolecules. This property enhances its reactivity and allows it to act as a chelating agent, potentially leading to increased bioavailability and efficacy in therapeutic applications.

Future Directions in Research

Further research is needed to fully elucidate the mechanisms underlying the biological activities of 4,4'-Azanediylbis(butan-1-ol). Areas of interest include:

- Anticancer Applications: Investigating its effects on various cancer cell lines.

- Formulation Development: Exploring its use in drug delivery systems due to its ability to interact with biological membranes.

- Toxicological Studies: Assessing safety profiles through comprehensive toxicity studies.

Propriétés

IUPAC Name |

4-(4-hydroxybutylamino)butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO2/c10-7-3-1-5-9-6-2-4-8-11/h9-11H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTGIHCSSXPBYMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCO)CNCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50229663 | |

| Record name | 1-Butanol, 4,4'-iminobis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50229663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79448-06-9 | |

| Record name | 1-Butanol, 4,4'-iminobis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079448069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanol, 4,4'-iminobis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50229663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.